Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate
Description
Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate is a sodium salt derivative of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, a nitrogen-rich bicyclic heterocycle renowned for its broad pharmacological and agrochemical applications. The compound features:
- A 2-amino group at position 2, enhancing hydrogen-bonding interactions for biological target binding.
- A methyl group at position 6, contributing to steric and electronic modulation.
- A sodium counterion at the 5-olate position, improving aqueous solubility compared to neutral analogs.
The [1,2,4]triazolo[1,5-a]pyrimidine core is structurally analogous to purines, enabling interactions with enzymes like kinases or acetolactate synthase (ALS) in plants.
Properties
CAS No. |
97337-84-3 |
|---|---|
Molecular Formula |
C6H6N5NaO |
Molecular Weight |
187.13 g/mol |
IUPAC Name |
sodium;2-amino-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-olate |
InChI |
InChI=1S/C6H7N5O.Na/c1-3-2-11-6(8-4(3)12)9-5(7)10-11;/h2H,1H3,(H3,7,8,9,10,12);/q;+1/p-1 |
InChI Key |
KHXVGFQOOMZVHA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CN2C(=NC(=N2)N)N=C1[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate involves multiple steps. One common method includes the reaction of 1,3-dihalopropane with aminopyrimidine to form an intermediate, which is then subjected to reduction, ketonization, and cyclization to yield the target compound . The reaction conditions typically involve the use of organic solvents such as methanol and dimethyl sulfoxide (DMSO), and the reactions are carried out under controlled temperatures and pressures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Halogenated compounds, bases like sodium hydroxide; reactions are conducted in polar solvents.
Major Products: The major products formed from these reactions include various substituted triazolopyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
Chemical Properties and Structure
- Chemical Name : Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-olate
- CAS Number : 97337-84-3
- Molecular Formula : C6H7N5ONa
- Molecular Weight : 187.13451 g/mol
This compound exhibits several pharmacological activities:
- Phosphodiesterase Inhibition : The compound acts as a potent inhibitor of phosphodiesterase IV (PDE4), which plays a crucial role in regulating intracellular levels of cyclic AMP (cAMP). This inhibition can lead to various physiological effects, including anti-inflammatory responses and potential antidepressant effects .
- Antidepressant Properties : Research indicates that this compound may exhibit antidepressant-like effects in animal models. Its ability to modulate cAMP levels is thought to be a contributing factor .
- Anti-Angiogenic Effects : Some studies have suggested that compounds within the triazolo-pyrimidine class can inhibit angiogenesis, which is the formation of new blood vessels. This property is particularly relevant in cancer research where inhibiting tumor growth and metastasis is critical .
Research Applications
The applications of this compound span various fields:
Pharmacology
- Drug Development : The compound serves as a lead structure for developing new drugs targeting PDE4 and related pathways. Its selectivity and potency make it an attractive candidate for further optimization in drug discovery programs aimed at treating mood disorders and inflammatory diseases .
Biochemical Studies
- Mechanistic Studies : this compound can be utilized in biochemical assays to elucidate the mechanisms of action of PDE inhibitors. Understanding how these inhibitors affect cellular signaling pathways can provide insights into their therapeutic potentials .
Case Studies
Several case studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate involves the inhibition of specific enzymes and pathways. For instance, it inhibits phosphodiesterase IV (PDE 4), which plays a role in inflammatory processes . The compound also interacts with molecular targets such as nitric oxide synthase and tumor necrosis factor-α (TNF-α), leading to its anti-inflammatory effects . Additionally, it modulates the NF-kB pathway, which is involved in cellular stress responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The sodium derivative is compared to key analogs in Table 1:
Physicochemical Properties
- Solubility : The sodium counterion increases water solubility, advantageous for formulation in agrochemicals . Neutral analogs (e.g., 6-hexyl derivative) exhibit higher logP values (e.g., XLogP3 = 1.9 for hexyl analog vs. sodium salt’s polar nature).
- Stability : Sodium salts are prone to hydrolysis under acidic conditions, whereas sulfonamide derivatives (e.g., ) exhibit greater stability in soil.
Research Findings and Implications
- Agrochemical Potential: Sodium 2-amino-6-methyl derivatives may fill a niche in water-soluble herbicides, contrasting with lipophilic ALS inhibitors like sulfonamides .
- Drug Development : The scaffold’s purine mimicry supports kinase inhibition studies, though sodium’s ionic nature may limit blood-brain barrier penetration .
- Synthetic Efficiency : Multi-component reactions (e.g., ) outperform traditional methods (e.g., long reaction times in ) in yield and scalability.
Biological Activity
Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate is a compound of significant interest in pharmacological research due to its biological activities, particularly as a phosphodiesterase (PDE) inhibitor. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies.
- Molecular Formula : C6H6N5NaO
- CAS Number : 44152657
- Molecular Weight : 173.14 g/mol
This compound primarily functions as a phosphodiesterase IV (PDE4) inhibitor . PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a crucial signaling molecule involved in various physiological processes. By inhibiting PDE4, this compound increases cAMP levels, which can lead to enhanced signaling pathways associated with anti-inflammatory effects and mood regulation.
Antidepressant Effects
Research indicates that this compound exhibits antidepressant-like effects in animal models. In vivo studies demonstrated that systemic administration of the compound resulted in significant behavioral changes consistent with antidepressant activity. The compound's ability to modulate cAMP levels is believed to contribute to these effects by enhancing neurotransmitter signaling in the brain .
Antiproliferative Activity
In addition to its antidepressant properties, this compound has shown potential as an antiproliferative agent . In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. The compound's structural analogs have demonstrated IC50 values ranging from 0.53 µM to 3.84 µM against different cancer cell lines .
Table 1: Summary of Biological Activities
Q & A
Q. What are the standard synthetic protocols for Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-olate?
The compound is synthesized via multi-component Biginelli-like reactions. A typical procedure involves reacting aldehydes, 1H-1,2,4-triazole-3,5-diamine, and N-substituted acetoacetamides in DMF with p-toluenesulfonic acid as a catalyst (0.015 mmol) at 90°C for 16 hours. Post-reaction, the mixture is neutralized with saturated NaHCO₃, extracted with EtOAc, dried over MgSO₄, and purified via silica gel column chromatography, yielding 43–66% .
Q. Which spectroscopic techniques are essential for structural elucidation of triazolopyrimidine derivatives?
Key techniques include:
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₄H₂₆N₆O₄ with observed m/z 463.2086 vs. calculated 463.2089) .
- NMR Spectroscopy : ¹H and ¹³C NMR (400 MHz) in DMSO-d₆ or CDCl₃ to assign substituents and core structure .
- X-ray Crystallography : Resolves tautomeric forms and regiochemistry (e.g., distinguishing [1,3]oxazolo[5,4-d]pyrazolo[1,5-a]pyrimidinones from triazolopyrimidines) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance triazolopyrimidine yields?
Systematic optimization includes:
- Catalyst screening : p-TsOH outperforms Brønsted acids like HCl in promoting cyclization .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature/time : Prolonged heating (16–24 h) at 80–100°C ensures complete heterocyclization .
- Substituent effects : Electron-withdrawing groups on aldehydes increase electrophilicity, accelerating imine formation .
Q. How should researchers address discrepancies between observed and theoretical spectral data?
- HRMS calibration : Use internal standards (e.g., NaTFA) to minimize instrumental drift .
- Isotopic pattern analysis : Verify purity and rule out adduct formation (e.g., sodium or potassium ion adducts) .
- Complementary techniques : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and IR for functional groups .
Q. What strategies enable regioselective functionalization of the triazolopyrimidine core?
- β-Enamino diketones : React with 3-amino-1H-1,2,4-triazoles to selectively install trifluoromethyl groups at C5 (95% yield) .
- Domino reactions : Use azide-alkyne cycloadditions or oxadiazole conjugations to append heterocyclic motifs (e.g., 1,2,4-oxadiazoles for anti-parasitic activity) .
Q. How can biological activities of triazolopyrimidine derivatives be systematically evaluated?
- Antiproliferative assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compound 28 showed IC₅₀ = 9.90 µM against tubulin polymerization .
- Molecular docking : Map interactions with target proteins (e.g., tubulin’s colchicine-binding site) using AutoDock Vina .
- SAR studies : Vary substituents (e.g., 3,4,5-trimethoxyphenyl groups) to correlate lipophilicity with cytotoxicity .
Methodological Challenges
Q. What precautions are critical when handling Sodium 2-amino-6-methyl-triazolopyrimidine derivatives?
- Safety protocols : Wear PPE (gloves, goggles) due to H315/H319 hazards (skin/eye irritation) .
- Storage : Keep under inert atmosphere (N₂/Ar) at room temperature to prevent oxidation .
- Waste disposal : Neutralize acidic byproducts before disposal and segregate halogenated waste .
Q. How to resolve contradictions in reported biological activities across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
